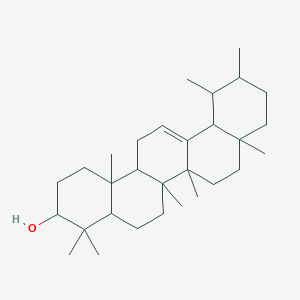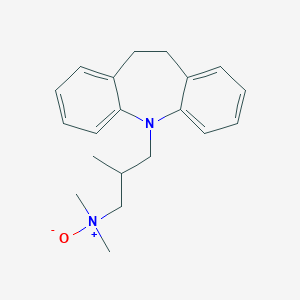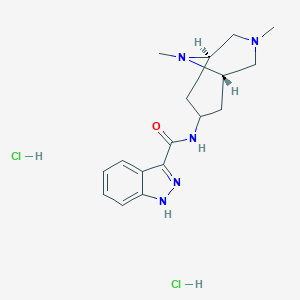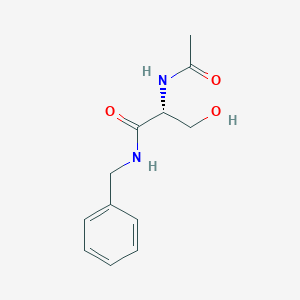
Alpha-Amyrin
Übersicht
Beschreibung
Alpha-Amyrin is a plant-derived pentacyclic triterpenoid . It is a member of the triterpene class and is designated as this compound with an ursane skeleton . It is widely distributed in nature and has been isolated from a variety of plant sources such as epicuticular wax .
Synthesis Analysis
The synthesis of this compound is accomplished starting from easily accessible starting materials, oleanolic, and ursolic acid . The formation of this compound from (3 S)-2,3-oxidosqualene is catalyzed by this compound synthase (α-AS), a member of the oxidosqualene cyclase (OSC) protein family .
Molecular Structure Analysis
This compound is a pentacyclic triterpenol with the chemical formula C30H50O . It is a pentacyclic triterpenoid compound with oral activity .
Chemical Reactions Analysis
The procedures for the synthesis of this compound allow the preparation of beta-Amyrin in an exceptionally short scalable manner via selective iodation and reduction . For this compound, a different synthetic approach had to be chosen providing access to this compound in medium-to-large scale .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 426.72 . It is a solid substance that should be stored at 4°C and protected from light .
Wissenschaftliche Forschungsanwendungen
Schmerzlindernde und entzündungshemmende Eigenschaften
Alpha-Amyrin hat sich als wirksam erwiesen, langanhaltende antinozizeptive (schmerzlindernde) und entzündungshemmende Eigenschaften aufzuweisen. Dies wird durch die Aktivierung der Cannabinoid-Rezeptoren CB1 und CB2 und durch die Hemmung der Produktion von Zytokinen, der Expression von NF-κB, CREB und Cyclooxygenase 2 erreicht .
Antihyperglykämische und hypolipidämische Wirkungen
Studien haben gezeigt, dass this compound antihyperglykämische (blutzuckersenkende) und hypolipidämische (lipid senkende) Wirkungen in Mausmodellen ausüben kann. Dies ist für die experimentelle Diabetesforschung von großer Relevanz, da es eine potenzielle natürliche Behandlung zur Kontrolle des Blutzuckerspiegels und der Lipidprofile bietet .
Skalierbare Synthese
Die skalierbare Synthese von this compound wurde verbessert, ausgehend von leicht zugänglichen Materialien wie Oleanolsäure und Ursolsäure. Dieser Fortschritt ist für pharmazeutische Anwendungen von Bedeutung, bei denen große Mengen an this compound benötigt werden .
Pharmazeutische Anwendungen
Die Verbesserung von this compound unter abiotischem und biotischem Stress in Pflanzen wie T. indica deutet auf ein Potenzial für eine erhöhte Produktion für pharmazeutische Zwecke hin. Dies könnte auf andere this compound-produzierende Pflanzen ausgeweitet werden, was eine breitere Anwendung in der pharmazeutischen Industrie bietet .
Wirkmechanismus
Target of Action
Alpha-Amyrin, a pentacyclic triterpenoid compound, has been found to interact with several targets in the body. It activates the ERK and GSK-3β signaling pathways . ERK (Extracellular signal-regulated kinases) is involved in various cellular functions, including proliferation, differentiation, and development . GSK-3β (Glycogen synthase kinase 3 beta) plays a crucial role in numerous cellular processes, including metabolism, cell cycle, and gene expression .
Mode of Action
This compound interacts with its targets, leading to changes in cellular processes. It has been shown to exhibit long-lasting antinociceptive and anti-inflammatory properties via activation of the cannabinoid receptors CB1 and CB2 and by inhibiting the production of cytokines and expression of NF-κB, CREB, and cyclooxygenase 2 .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is a precursor of ursolic acid in plant biosynthesis . Ursolic acid is a pentacyclic triterpenoid identified for its diverse biological activities, including anti-inflammatory, antifungal, and antitumor activities .
Pharmacokinetics
It is known to have oral activity . More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.
Result of Action
This compound has demonstrated potential antihyperglycemic and hypolipidemic effects. In studies, it significantly reduced blood glucose, total cholesterol, and serum triglycerides in streptozotocin (STZ)-induced diabetic mice . It also effectively reduced elevated plasma glucose levels during the oral glucose tolerance test . Moreover, it showed a beneficial effect in preserving beta cell integrity .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in a study, it was found to exhibit anti-biofilm properties against methicillin-resistant and vancomycin-intermediate Staphylococcus aureus . This suggests that the compound’s action, efficacy, and stability can be affected by the presence of other organisms and environmental conditions.
Safety and Hazards
Eigenschaften
IUPAC Name |
(3S,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h9,19-20,22-25,31H,10-18H2,1-8H3/t19-,20+,22+,23-,24+,25+,27-,28+,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLPMRQHCOLESF-SFMCKYFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025612 | |
| Record name | alpha-Amyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
638-95-9 | |
| Record name | α-Amyrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=638-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Amyrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Amyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Urs-12-en-3β-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-AMYRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30ZAG40J8N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















